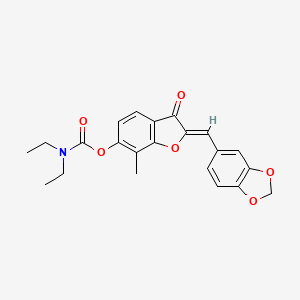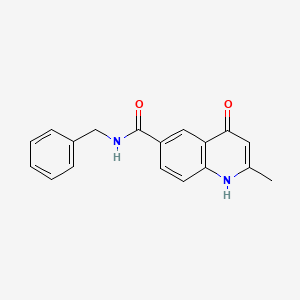
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is a quinoline derivative with a benzyl group attached to the nitrogen atom of the quinoline ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-methylquinoline-4-carboxylic acid with benzylamine under reflux conditions in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Green Chemistry Approaches: Recent advancements have introduced more environmentally friendly methods, such as using microwave-assisted synthesis or solvent-free conditions to improve yield and reduce waste.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control of temperature, pressure, and reaction time ensures consistent quality.
Continuous Flow Synthesis: Some manufacturers are adopting continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline core can undergo reduction to produce dihydroquinoline derivatives.
Substitution Reactions: The benzyl group can be substituted with various alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Benzyl Derivatives: Resulting from substitution reactions.
作用機序
Target of Action
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is a derivative of the 4-quinolone scaffold, which is a privileged scaffold in medicinal chemistry 4-quinolone-3-carboxamides have been reported to harbor vast therapeutic potential .
Mode of Action
4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via cannabinoid receptor 2 ligand) . This suggests that the compound may interact with its targets to inhibit their function, leading to these therapeutic effects.
Biochemical Pathways
The 4-quinolone scaffold has been found in more than 60 fda approved drugs, suggesting that it may affect a wide range of biochemical pathways .
Result of Action
Given the therapeutic potential of 4-quinolone-3-carboxamides, it can be inferred that the compound may have significant effects at the molecular and cellular level .
科学的研究の応用
Chemistry: N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
類似化合物との比較
N-benzyl-4-hydroxyquinoline: Similar structure but lacks the methyl group at the 2-position.
N-benzyl-2-methylquinoline-4-carboxylic acid: Similar but without the hydroxyl group at the 4-position.
N-benzyl-4-hydroxy-2-methylquinoline: Similar but without the carboxamide group.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing study and development.
特性
IUPAC Name |
N-benzyl-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-9-17(21)15-10-14(7-8-16(15)20-12)18(22)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSKJLBDGZRFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
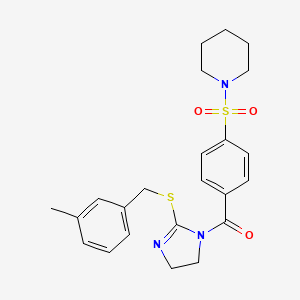
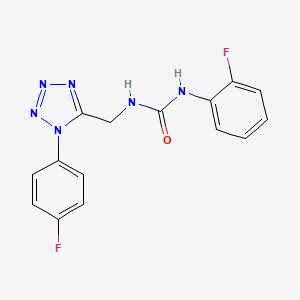
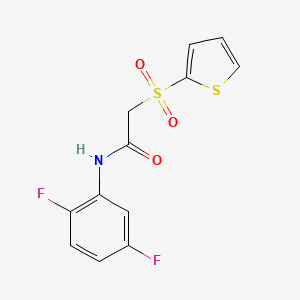
![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)
![2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine](/img/structure/B2963654.png)
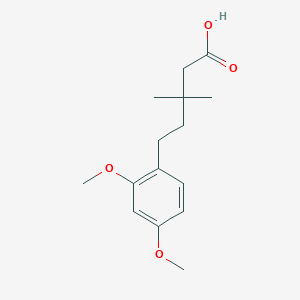
![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)
![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)
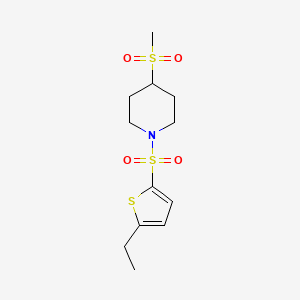
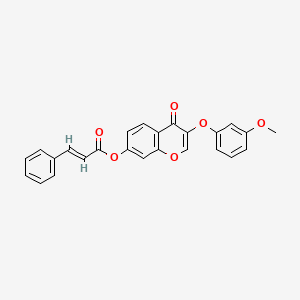
![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)
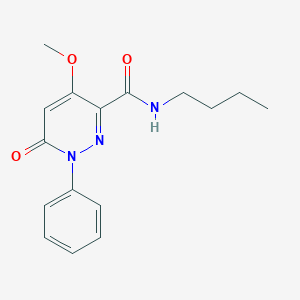
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2963665.png)
